molecular formula C6H9NO2 B2917650 3,4-Dimethylpyrrolidine-2,5-dione CAS No. 33425-47-7

3,4-Dimethylpyrrolidine-2,5-dione

Cat. No.: B2917650
CAS No.: 33425-47-7
M. Wt: 127.143
InChI Key: KKDOXQYWUITYNG-UHFFFAOYSA-N
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Description

3,4-Dimethylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDOXQYWUITYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Pyrrolidinedione Scaffold in Contemporary Chemical Research

The pyrrolidinedione (or succinimide) scaffold is a cornerstone in modern medicinal chemistry and chemical synthesis due to its versatile biological activities and synthetic accessibility. uobasrah.edu.iqresearchgate.net This five-membered nitrogen heterocycle is a key structural motif in a multitude of compounds exhibiting a wide spectrum of pharmacological properties. frontiersin.orgnih.gov The significance of this scaffold is underscored by its presence in numerous natural products and pharmacologically important agents. frontiersin.org

The biological importance of the pyrrolidinedione core is extensive, with derivatives demonstrating anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. uobasrah.edu.iqontosight.ai The ability to easily modify the structure at the nitrogen atom and the carbon atoms of the ring allows for the fine-tuning of its physicochemical properties and biological targets. nih.govresearchgate.net This structural versatility enables the exploration of structure-activity relationships (SAR), leading to the development of more potent and selective therapeutic candidates. cymitquimica.comfrontiersin.org For instance, substitutions on the pyrrolidinedione ring have been shown to influence activities such as the inhibition of enzymes like carbonic anhydrase and the modulation of cellular pathways involved in cancer and inflammation. researchgate.netnih.gov The saturated, non-planar nature of the scaffold allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, which is a crucial aspect in modern drug design. nih.gov

Table 1: Reported Biological Activities of Pyrrolidinedione Derivatives

Biological Activity Description References
Anticonvulsant Compounds have shown efficacy in models of seizures, a foundational activity for this class. uobasrah.edu.iqresearchgate.net
Antimicrobial Activity has been reported against various bacteria and fungi. uobasrah.edu.iqontosight.ainih.gov
Antitumor Derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. uobasrah.edu.iqnih.gov
Anti-inflammatory The scaffold can contribute to anti-inflammatory effects by inhibiting inflammatory pathways. uobasrah.edu.iqontosight.airesearchgate.net

| Enzyme Inhibition | Pyrrolidinedione-based molecules have been shown to inhibit specific enzymes, such as carbonic anhydrase. | nih.gov |

Historical Development and Foundational Studies on Substituted Pyrrolidinediones

The study of pyrrolidinediones dates back to early investigations in heterocyclic chemistry. A significant and widely used method for the synthesis of substituted succinimides is the Michael addition reaction. uobasrah.edu.iq This reaction involves the addition of a nucleophile to the double bond of a maleimide (B117702), which serves as a versatile precursor. uobasrah.edu.iq This approach has been fundamental in creating a wide array of substituted pyrrolidinedione derivatives.

Early synthetic work focused on establishing reliable methods for creating the pyrrolidinedione core and for introducing various substituents. For example, research published in the early 1970s detailed the synthesis and reactions of several pyrrolidinediones, contributing to the foundational knowledge of this chemical class. acs.org Another historical synthetic approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in multi-component reactions to generate complex pyrrolidinedione structures. iau.ir These foundational studies have paved the way for the more complex and targeted synthetic strategies employed in contemporary research. The development of methods to functionalize the alpha and beta positions of endocyclic enamines also provided pathways to substituted pyrrolidines. researchgate.net

Computational and Theoretical Studies on 3,4 Dimethylpyrrolidine 2,5 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of succinimide (B58015) derivatives, providing valuable data on their electronic properties, reactivity, and the energetics of chemical processes.

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. up.ac.zaresearchgate.netjocpr.commdpi.com For instance, a comparative study on succinimide and its N-substituted derivatives revealed that the choice of basis set and functional is crucial for accurate predictions of their structural and electronic properties. jocpr.com The electronic properties of succinimide derivatives, including global reactivity indices, can be modeled using the DFT framework to understand their behavior in various chemical environments. researchgate.net

Key quantum chemical parameters derived from DFT calculations that help in understanding the reactivity of these molecules include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and helps in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

Atomic Charges: These provide a qualitative understanding of the structure and reactivity of a molecule by describing its polarity. up.ac.za

The following table summarizes key electronic properties calculated for succinimide derivatives using DFT.

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole Moment Measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) 3D map of the electronic density.Predicts sites for electrophilic and nucleophilic attack.

Elucidation of Reaction Mechanisms via DFT

DFT calculations have proven invaluable in elucidating the mechanisms of various reactions involving the succinimide core. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, thereby providing a detailed understanding of the reaction pathway.

One significant application is in studying cycloaddition reactions. For example, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate the regio- and stereoselectivity of the [3+2] cycloaddition of azomethine ylides to succinimide derivatives to form spiropyrrolizidines. acs.org The results indicated that the reaction is under kinetic control. acs.org Similarly, the mechanism of [3+2] cycloaddition reactions of nitrile imines with disubstituted-3-benzylidene succinimides has been explored using DFT. researchgate.net

DFT has also been employed to study hydrolysis and elimination reactions. The alkaline and neutral hydrolysis of succinimide derivatives, a key process in the deamidation of peptides, has been theoretically investigated. itu.edu.trbogazici.edu.tr In another study, DFT calculations showed that monotosylated derivatives of trans-3,4-dihydroxypyrrolidine-2,5-dione are thermodynamically unstable and spontaneously eliminate a TsOH molecule to form a maleimide (B117702) scaffold. scirp.org The calculated free energy discrepancies supported the experimental observation that this elimination is driven by thermodynamic factors. scirp.org

Furthermore, DFT has been used to understand the mechanism of N-heterocyclic carbene (NHC)-catalyzed reactions, such as the ring-expansion of 4-formyl-β-lactams to succinimides. researchgate.netluisrdomingo.com These studies help in optimizing reaction conditions and designing more efficient catalysts.

Conformational Analysis and Stereochemical Prediction using Quantum Chemical Methods

The biological activity and chemical reactivity of 3,4-Dimethylpyrrolidine-2,5-dione are intrinsically linked to its three-dimensional structure, including its conformation and stereochemistry. Quantum chemical methods, particularly DFT, are powerful tools for performing conformational analysis and predicting the stereochemical outcomes of reactions.

For succinimide derivatives, DFT calculations can be used to determine the lowest-energy conformation by scanning the potential energy surface as a function of key dihedral angles. jocpr.comacs.org For example, a rotation scan of the methoxy (B1213986) group in a 3-substituted succinimide using DFT (B3LYP/6-311++G(d,p)) identified three local minima corresponding to different conformations, with low energy barriers for rotation, indicating conformational flexibility. acs.org

These methods are also crucial for understanding and predicting the stereoselectivity of reactions. In the synthesis of chiral succinimides via asymmetric transfer hydrogenation of maleimide derivatives, the stereodivergent outcome, leading to either anti- or syn-3-hydroxy-4-substituted-succinimides, can be rationalized through computational modeling of the transition states. nih.gov Similarly, in the synthesis of spiropyrrolizidines, DFT calculations helped to enlighten the observed regio- and stereoselectivity of the cycloaddition reaction. acs.org The absolute configurations of chiral pyrrolidine-2,5-diones can also be ascertained by comparing experimental chiroptical spectroscopic data with those predicted by quantum chemical calculations. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides detailed information about static molecular systems, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions on a timescale from picoseconds to microseconds.

For systems like this compound, MD simulations can be particularly useful for understanding how the molecule behaves in a biological environment, such as in the presence of water or a lipid bilayer. nih.gov For instance, MD simulations have been used to study the deamidation of asparagine residues, which proceeds through a succinimide intermediate. These simulations, combined with QM/MM (Quantum Mechanics/Molecular Mechanics) free energy calculations, have provided insights into the role of solvent water molecules in the reaction mechanism. researchgate.net

Although specific MD simulation studies on this compound are not widely reported, the methodology has been applied to related systems. For example, MD simulations of the binary complex of human tissue factor and factor VIIa on a lipid bilayer have demonstrated how proteins and associated small molecules interact with and orient themselves within a membrane environment. nih.gov Such an approach could be used to model the interaction of this compound with biological membranes or protein active sites, providing a dynamic picture of the binding process.

The following table outlines the potential applications of MD simulations for studying this compound.

ApplicationDescriptionPotential Insights
Conformational Sampling Exploring the accessible conformations of the molecule in solution.Identification of dominant conformations and their populations.
Solvent Effects Simulating the molecule in an explicit solvent (e.g., water) to study hydration.Understanding the role of solvent in stabilizing different conformations and influencing reactivity.
Binding to Biological Targets Simulating the interaction of the molecule with a protein or other biomolecule.Elucidation of binding modes, calculation of binding free energies, and identification of key interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used in drug design to correlate the chemical structure of compounds with their biological activity. These methods are instrumental in designing new compounds with improved potency and selectivity.

QSAR models are mathematical equations that relate physicochemical properties or structural features of a series of compounds to their biological activity. For succinimide derivatives, QSAR studies have been conducted to identify the key molecular features responsible for their anticonvulsant activity. researchgate.netresearchgate.net For example, a QSAR analysis on a series of pyrrolidine (B122466) analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors highlighted the importance of shape flexibility, ipso atom E-state index, and electrostatic parameters like dipole moment in determining their activity. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates. For succinimide-based compounds, pharmacophore models can be developed based on a set of active molecules to guide the design of new derivatives with desired biological profiles. mdpi.com

The table below summarizes the key steps in a typical QSAR and pharmacophore modeling workflow.

StepDescription
Data Set Selection A set of compounds with known biological activity is chosen.
Descriptor Calculation Molecular descriptors (physicochemical, topological, etc.) are calculated for each compound.
Model Generation A mathematical model (e.g., multiple linear regression) is created to correlate descriptors with activity.
Model Validation The predictive power of the model is assessed using statistical methods.
Pharmacophore Identification The 3D arrangement of essential features for activity is determined.
Virtual Screening The pharmacophore model is used to search for new active compounds in databases.

Molecular Mechanics (MM) for Geometry Optimization and Steric Interaction Analysis

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is generally faster than quantum mechanical methods like DFT, making it suitable for studying large molecules and for performing tasks like geometry optimization and conformational searching.

In the context of this compound and its derivatives, MM force fields can be used to quickly find low-energy conformations and to analyze steric interactions within the molecule or between the molecule and a binding partner. For example, the steric repulsion between substituents on the succinimide ring can be evaluated to understand its effect on the rotational barrier around single bonds. psu.edu

While DFT is often preferred for high-accuracy electronic structure calculations, MM methods are frequently used as a preliminary step to generate a set of plausible conformations that can then be further refined using more accurate quantum mechanical methods. This combined approach, often referred to as QM/MM, leverages the speed of MM for the larger part of the system (e.g., a protein) and the accuracy of QM for the region of interest (e.g., the bound ligand). researchgate.net

Molecular Interactions and Supramolecular Architectures Involving Pyrrolidinediones

Elucidation of Hydrogen Bonding Networks in Crystalline and Solution States

The pyrrolidinedione scaffold contains classic hydrogen bond donors (the N-H group) and acceptors (the carbonyl C=O groups), which dominate its crystal packing and solution-state aggregation. In the crystal structure of the parent compound, pyrrolidinedione-2,5-dione (succinimide), molecules form distinct inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.net This creates a robust, centrosymmetric R²₂(8) graph set motif, which is a common feature in the crystal engineering of imides. nih.govresearchgate.net

In derivatives such as 3,3-Dimethylpyrrolidine-2,4-dione, a close isomer of the subject compound, both intermolecular N—H⋯O and C—H⋯O interactions are observed, leading to the formation of extensive two-dimensional networks. researchgate.net The presence of methyl groups, as in 3,4-dimethylpyrrolidine-2,5-dione, can further influence the packing by participating in weaker C—H⋯O hydrogen bonds, which, although less energetic than N-H bonds, play a crucial role in determining the final crystal architecture. researchgate.net In more complex derivatives, these fundamental hydrogen bonding patterns can be combined to form intricate architectures like infinite chains or herringbone-like layers. srce.hr

The geometry of these hydrogen bonds can be precisely characterized using X-ray crystallography, as detailed in the table below for the parent pyrrolidinedione.

Interactive Table: Hydrogen Bond Geometry in Crystalline Pyrrolidine-2,5-dione researchgate.net

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
N1H1O20.862.002.8548176-x, -y+1, -z+1

Analysis of Halogen Bonding Interactions with N-Halosuccinimide Analogues

N-Halosuccinimides (NXS), which are analogues of pyrrolidinedione, are powerful halogen bond (XB) donors. The halogen atom (Cl, Br, I) attached to the nitrogen possesses a region of positive electrostatic potential known as a σ-hole, allowing it to act as an electrophile and interact strongly with Lewis bases (XB acceptors) like halides or nitrogen atoms in other molecules. mdpi.comresearchgate.net

Studies on complexes of N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) with halides show the formation of exceptionally short and strong halogen bonds. mdpi.comresearchgate.net For instance, the reaction of N-chlorosuccinimide with bromide or iodide ions leads to halogen exchange and the crystallization of complexes where N-bromosuccinimide or N-iodosuccinimide are halogen-bonded to a chloride anion. mdpi.com Computational analyses reveal that these halogen-bonded complexes facilitate the halogen exchange reactions. mdpi.com The interaction is characterized by a halogen-acceptor distance significantly shorter than the sum of their van der Waals radii and a noticeable elongation of the N–X bond. mdpi.comresearchgate.net These interactions are highly directional, typically with the N–X···A angle close to 180°.

The strength of the halogen bond follows the trend I > Br > Cl, consistent with the increasing size and polarizability of the halogen atom. researchgate.net This principle is a cornerstone of crystal engineering, allowing for the design of co-crystals and supramolecular assemblies. researchgate.netacs.org

Interactive Table: Halogen Bond Parameters in N-Halosuccinimide (SimX) Complexes mdpi.comresearchgate.net

Halogen Bond DonorHalogen Bond AcceptorX···A Distance (Å)Sum of vdW Radii (Å)% ShorteningN-X Bond Elongation (Å)
N-Iodosuccinimide (SimI)Cl⁻~2.733.75~29%Significant
N-Bromosuccinimide (SimBr)Cl⁻2.6593.55~26%Significant
N-Chlorosuccinimide (SimCl)I⁻-3.68~10% (Calculated)Minor (0.03 Å)

Investigation of π-Stacking Phenomena in Supramolecular Assembly

Although the pyrrolidinedione ring itself is not aromatic, it contains sp²-hybridized carbonyl carbons and can participate in π-stacking interactions. These interactions, driven by a combination of electrostatic and van der Waals forces, are crucial for the stabilization of many supramolecular structures. elifesciences.orgstackexchange.com The concept of π-stacking is not limited to aromatic rings; it extends to any planar groups with π-orbitals, including the peptide bonds in proteins and the imide groups in pyrrolidinediones. elifesciences.org

Interactive Table: Examples of π-Stacking Parameters in Pyrrolidinedione Derivatives

SystemInteracting GroupsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Reference
Benzyl-substituted PyrrolidinedioneBenzyl Ring ↔ Pyrrolidinedione Ring3.721- researchgate.net
Phenyl-substituted Succinimide (B58015)Phenyl Ring ↔ Phenyl Ring-- mdpi.com
7-Acetamido-2-aryl-5-bromoindoleIndole Ring ↔ Indole Ring4.0- mdpi.com

Exploration of Host-Guest Chemistry and Self-Assembly of Pyrrolidinedione-Containing Systems

The principles of molecular recognition, driven by the non-covalent interactions detailed above, enable pyrrolidinedione-containing systems to engage in host-guest chemistry and molecular self-assembly. mdpi.comtaylorandfrancis.com Host-guest complexes are formed when a host molecule with a suitable cavity or binding site encapsulates a guest molecule. thno.org While simple pyrrolidinediones are too small to act as traditional hosts, they can be incorporated into larger macrocyclic or acyclic structures designed for molecular recognition.

For instance, pyrrolidinium-based ionic liquids (which share the core ring structure) have been shown to form inclusion complexes with cyclodextrin (B1172386) hosts. rsc.org The formation of these 1:1 stoichiometric complexes is driven by a combination of hydrophobic effects, electrostatic forces, and hydrogen bonding between the guest and the cyclodextrin cavity. rsc.org

More broadly, molecular self-assembly describes the spontaneous organization of molecules into ordered structures. nih.gov Molecules containing the pyrrolidinedione unit can be designed to self-assemble into well-defined one-dimensional nanostructures like fibers or ribbons. This assembly is programmed into the molecular structure, relying on the directionality and specificity of hydrogen bonding and the cooperative nature of π-stacking and hydrophobic interactions to guide the formation of the final supramolecular architecture. taylorandfrancis.comnih.gov

Catalytic Applications of Succinimide and Pyrrolidinedione Based Reagents

Role of Succinimide-Derived Reagents as Organocatalysts

The pyrrolidine-2,5-dione structure is often the target product in organocatalytic reactions, where its chiral synthesis is a key focus. researchgate.net These methods provide an environmentally benign route to complex molecules. researchgate.net A highly enantioselective approach for synthesizing chiral succinimide (B58015) derivatives involves the asymmetric Michael addition of 1,3-dicarbonyl compounds to maleimides, catalyzed by a bifunctional primary amine-hydrogen-bond donor organocatalyst. researchgate.net

Research by Chimni and co-workers in 2016 demonstrated a brine-mediated asymmetric conjugate addition of 1,3-dicarbonyl compounds to various maleimides using dihydroquinine as an organocatalyst. researchgate.net This method proved effective for generating the desired succinimide products in high yields and enantiomeric excesses. researchgate.net The reactions proceeded efficiently in brine within a few hours, highlighting a green chemistry approach to these valuable scaffolds. researchgate.net Although 3,4-dimethylpyrrolidine-2,5-dione itself was not the specific catalyst, its precursor, 3,4-dimethylmaleimide, can be used as a substrate in such organocatalytic transformations to afford the corresponding chiral succinimide adduct.

Reactant 1 (Maleimide)Reactant 2 (1,3-Dicarbonyl)Organocatalyst (10 mol%)SolventYieldEnantiomeric Excess (ee)
N-Aryl/Alkyl MaleimidesCyclic/Acyclic 1,3-DiketonesDihydroquinineBrineUp to 98%Up to 98%

Table 1. Organocatalytic Synthesis of Chiral Succinimides via Michael Addition. researchgate.net

Participation in Transition Metal-Catalyzed Organic Transformations

The this compound scaffold and its precursors are actively involved in various organic transformations catalyzed by transition metals. These reactions are crucial for both the synthesis and modification of the succinimide ring.

A notable example is the photocatalytic reduction of maleimides to their corresponding succinimides using titanium dioxide (TiO₂). mdpi.com In one study, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione was successfully reduced to 1-(4-chlorophenyl)-3,4-dimethylpyrrolidine-2,5-dione. mdpi.com This process represents a greener synthetic route, avoiding toxic metals and harsh reaction conditions, with the TiO₂ catalyst being recoverable and reusable. mdpi.com However, yields varied depending on the substituents, with the 3,4-dimethyl-substituted maleimide (B117702) bearing an electron-withdrawing group on the N-aryl ring giving a modest product yield. mdpi.com

Another significant area is the enantioselective hydrogenation of related pyrrolidinedione derivatives. The hydrogenation of 1-ethyl-4,4-dimethylpyrrolidine-2,3,5-trione over a cinchonidine-modified platinum on alumina (B75360) (Pt/Al₂O₃) catalyst yielded (R)-1-ethyl-3-hydroxy-4,4-dimethylpyrrolidine-2,5-dione with a high enantiomeric excess of 91%. psu.edursc.orgscribd.com This Pt-cinchona catalytic system demonstrates high substrate specificity, and its effectiveness is influenced by factors such as hydrogen pressure and the solvent used. psu.edu Theoretical modeling suggests that the interaction between the substrate and the chiral modifier via hydrogen bonding is a key factor in the enantiodifferentiation process. conicet.gov.ar

SubstrateCatalyst SystemTransformationProductYield/SelectivityReference
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dioneTiO₂ (photocatalyst)Reduction1-(4-chlorophenyl)-3,4-dimethylpyrrolidine-2,5-dione49% conversion mdpi.com
1-Ethyl-4,4-dimethylpyrrolidine-2,3,5-trione5 mass% Pt/Al₂O₃, CinchonidineEnantioselective Hydrogenation(R)-1-ethyl-3-hydroxy-4,4-dimethylpyrrolidine-2,5-dione91% ee psu.edursc.org

Table 2. Examples of Transition Metal-Catalyzed Reactions Involving Pyrrolidinedione Scaffolds.

Development of Supramolecular Catalysis using Pyrrolidinedione Scaffolds

Supramolecular catalysis leverages noncovalent interactions within large, well-defined host structures to create enzyme-mimicking catalytic environments. nih.govrsc.org These systems often employ macrocyclic or cage-like scaffolds to bind substrates and facilitate reactions with high selectivity and efficiency. nih.gov The design of these scaffolds is crucial, as they provide a confined reaction space and can precisely orient reactants. nih.govrsc.org

While the direct use of this compound as a primary scaffold in published supramolecular catalysis research is not prominent, the inherent structural features of the pyrrolidinedione ring make it a potentially valuable component for constructing such systems. The succinimide motif possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, which are essential for molecular recognition and the assembly of larger supramolecular architectures. semanticscholar.org

Applications in Advanced Materials Science Research Utilizing Pyrrolidinedione Structures

Integration into Polymer Science: Monomers for High-Performance Polyimides and Curing Agents

While research into 3,4-Dimethylpyrrolidine-2,5-dione as a direct monomer for traditional high-performance polyimides is still an emerging area, its derivatives have been successfully integrated into other polymer structures. A notable example is the synthesis of a novel homopolymer, poly-4-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)-3-((3-hydroxyphenyl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide. uobabylon.edu.iq This demonstrates the capability of the N-substituted this compound moiety to be a part of a larger polymer chain. The synthesis involves a multi-step process, culminating in the free radical polymerization of the functionalized monomer using an initiator like AIBN in a solvent mixture of THF and DMF. uobabylon.edu.iq

The process for creating this polymer is outlined below:

StepReactantsConditionsProduct
14-amino-N-(pyrimidin-2-yl)benzenesulfonamide, NaNO2, HClDiazotizationDiazonium salt
2Diazonium salt, 3-hydroxyphenolAzo coupling4-((2-hydroxyphenyl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide
3Azo compound, Maleic anhydride (B1165640)Michael additionCarboxylic acid intermediate
4Carboxylic acid intermediate, Sodium acetate (B1210297), Acetic anhydrideCyclization4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-((3-hydroxyphenyl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Monomer C)
5Monomer C, AIBNFree radical polymerizationpoly-4-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)-3-((3-hydroxyphenyl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Homopolymer D)

Furthermore, this monomer has been copolymerized with acrylamide, indicating its versatility in creating polymers with varied properties. uobabylon.edu.iq

In the context of curing agents, this compound is identified as a potential component in amine-based curing systems for epoxy resins. google.com Amines are well-established curing agents that cross-link epoxy polymer chains, and the structure of this compound suggests it could function as a building block within these curing formulations. However, detailed public research on its specific performance characteristics, such as pot life, cure time, and the thermomechanical properties of the resulting epoxy network, is not yet extensively documented.

A tangential but relevant application is found in the analysis of rubber compounds, where 1-ethyl-3,4-dimethylpyrrolidine-2,5-dione is used as a reference compound in ¹³C NMR spectroscopy to determine the cis and trans isomer ratios in polymers. trea.com This analytical application, while not a direct integration into the bulk material, is crucial for quality control and understanding the microstructure-property relationships in polymers. trea.com

Development of Functional Materials and Coatings Incorporating Pyrrolidinedione Moieties

The incorporation of this compound moieties into functional materials and coatings is a promising area of research, particularly in the development of materials for controlled-release applications. A key strategy involves using a derivative of the target compound as a precursor for a larger, functional molecule that is then integrated into a polymer matrix.

A pertinent example is the synthesis of racemic 2-((3R,4S)-3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate (B1241708). google.comgoogle.com This molecule is synthesized from racemic (3R,4S)-1-(2-hydroxyethyl)-3,4-dimethylpyrrolidine-2,5-dione. google.comgoogle.com The resulting fumarate derivative is then formulated into pharmaceutical compositions, often as minitablets with a controlled-release polymer coating. google.com The polymer coating, which can be an enteric polymer like cellulose (B213188) acetate phthalate (B1215562) or a methacrylic acid copolymer, controls the release of the active agent. google.com This demonstrates a sophisticated application where the pyrrolidinedione-containing molecule imparts the primary function, and the polymer acts as a delivery vehicle.

Synthesis of a Functional Fumarate Derivative

PrecursorReactantResulting Functional MoleculeApplication
(3R,4S)-1-(2-hydroxyethyl)-3,4-dimethylpyrrolidine-2,5-dioneMethyl fumarate2-((3R,4S)-3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarateActive ingredient in controlled-release formulations

These functionalized molecules are incorporated into coatings to create advanced materials with specific release profiles. The coatings can be designed to be pH-dependent, further tailoring the release of the pyrrolidinedione-based compound. google.com

Research Paradigms in Medicinal Chemistry and Chemical Biology Focused on Pyrrolidinedione Scaffolds

Rational Design and Synthesis of 3,4-Dimethylpyrrolidine-2,5-dione Derivatives for Biological Target Engagement

The rational design and synthesis of derivatives based on the this compound scaffold are pivotal in the quest for novel therapeutic agents. This approach allows for the systematic modification of the core structure to enhance affinity and selectivity for specific biological targets.

A notable area of investigation has been the development of anticonvulsant agents. researchgate.netresearchgate.net Researchers have synthesized various N-substituted derivatives of this compound, exploring the impact of different substituents on anticonvulsant activity. researchgate.netresearchgate.net For instance, the introduction of a 4-phenylpiperazine moiety has been a key strategy, with further modifications on the phenyl ring, such as the inclusion of electron-withdrawing groups like chlorine, fluorine, or a trifluoromethyl group, significantly influencing efficacy. researchgate.net These modifications are designed to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, to optimize interactions with target receptors or channels. researchgate.netresearchgate.net

Beyond epilepsy, the pyrrolidinedione scaffold is being explored for other therapeutic applications. For example, derivatives of 3,4-dihydroxypyrrolidine-2,5-dione have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. nih.gov These compounds demonstrated competitive inhibition, with some showing inhibitory effects on hCA II comparable to the clinically used drug acetazolamide. nih.gov This highlights the potential of the pyrrolidinedione core as a lead structure for developing inhibitors for other carbonic anhydrase isoforms. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. A common approach is the reaction of a substituted pyrrolidine-2,5-dione with an appropriate amine or other nucleophile to introduce desired functional groups. The choice of synthetic route is crucial for achieving the desired stereochemistry and functionalization pattern, which are critical for biological activity.

Table 1: Examples of Synthesized this compound Derivatives and their Biological Targets

Derivative ClassTargetTherapeutic Area
N-Aryl/Alkyl substitutedVoltage-gated sodium channelsAnticonvulsant researchgate.netresearchgate.net
3,4-Dihydroxy derivativesCarbonic Anhydrase I and IIEnzyme Inhibition nih.gov
3-Hetaryl substitutedInhA, Mycobacterium tuberculosisAntitubercular nih.gov

Mechanistic Studies of Molecular Interactions with Biomolecules (e.g., Enzyme Active Sites)

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. These studies often involve a combination of experimental techniques and computational modeling to elucidate the specific interactions between the small molecule and its biological target.

For anticonvulsant derivatives, electrophysiological studies have been instrumental in revealing their mechanism of action. It has been shown that some of these compounds act by inhibiting voltage-gated sodium channels, a key target in the treatment of epilepsy. researchgate.net The interaction with these channels helps to stabilize the inactive state of the channel, thereby reducing neuronal hyperexcitability.

In the context of enzyme inhibition, such as with carbonic anhydrase, mechanistic studies focus on how the pyrrolidinedione derivative binds to the active site of the enzyme. For the 3,4-dihydroxypyrrolidine-2,5-dione derivatives, it was determined that they act as competitive inhibitors. nih.gov This suggests that they bind to the same active site as the natural substrate, preventing it from binding and thus inhibiting the enzyme's catalytic activity. The hydroxyl groups on the pyrrolidinedione ring are likely key to forming hydrogen bonds with amino acid residues in the active site, contributing to the binding affinity.

Molecular docking and other computational methods are increasingly used to visualize and predict these interactions. mdpi.com These in silico approaches can provide valuable insights into the binding modes of the ligands and help to explain the observed structure-activity relationships. For example, docking studies can reveal which specific amino acid residues in the target protein are involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the pyrrolidinedione derivative.

Development of Pyrrolidinedione-Based Molecular Probes for Biological System Investigations

The versatility of the pyrrolidinedione scaffold extends to its use in the development of molecular probes. These probes are valuable tools in chemical biology for studying biological processes and identifying new drug targets. By incorporating reporter groups, such as fluorescent tags or biotin, onto the pyrrolidinedione core, researchers can visualize and track the molecule's distribution and interactions within a biological system.

While specific examples of molecular probes derived directly from this compound are not extensively documented in the provided context, the general principles of probe development are applicable. For instance, a pyrrolidinedione derivative with known biological activity could be functionalized with a fluorescent dye. This would allow researchers to use techniques like fluorescence microscopy to observe the probe's localization within cells, providing clues about its site of action.

Furthermore, pyrrolidinedione-based probes can be used in affinity chromatography experiments to isolate and identify their binding partners. In this approach, the probe is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the probe will be retained on the support and can then be eluted and identified using techniques like mass spectrometry. This can lead to the discovery of novel biological targets for the pyrrolidinedione scaffold. The synthesis of 3-heteryl substituted pyrrolidine-2,5-diones for the inhibition of Mycobacterium tuberculosis growth is an example of developing probes to investigate specific biological systems. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies have been crucial for optimizing its therapeutic properties, particularly in the development of anticonvulsant drugs. researchgate.net

These studies have revealed several key structural features that are important for anticonvulsant activity. For example, the nature of the substituent at the N-1 position of the pyrrolidinedione ring has a significant impact on potency and selectivity. researchgate.net Aromatic and alkyl groups at the 3-position of the pyrrolidinedione ring have also been shown to be important for activity. researchgate.net

A general finding from SAR studies is that the anticonvulsant activity is closely linked to the structure of the imide fragment of the molecule. researchgate.net For instance, in a series of related compounds, the hexahydro-1H-isoindole-1,3(2H)-dione core was found to be the most favorable for anticonvulsant activity. researchgate.net Furthermore, the presence of electron-withdrawing substituents on a phenylpiperazine moiety attached to the pyrrolidinedione core was found to enhance activity, particularly in the maximal electroshock seizure (MES) test. researchgate.net

The lipophilicity of the molecule is another critical factor that influences its pharmacokinetic properties and, consequently, its in vivo efficacy. SAR studies have shown that there is often an optimal range of lipophilicity for anticonvulsant activity.

Table 2: Summary of Key SAR Findings for Pyrrolidinedione-Based Anticonvulsants

Structural ModificationEffect on Anticonvulsant ActivityReference
Substitution at N-1 positionInfluences potency and selectivity researchgate.net
Aromatic/Alkyl groups at C-3 positionImportant for activity researchgate.net
Hexahydro-1H-isoindole-1,3(2H)-dione coreFavorable for activity researchgate.net
Electron-withdrawing groups on phenylpiperazineEnhances activity in MES test researchgate.net

These SAR insights are invaluable for the rational design of new, more potent, and selective this compound derivatives with improved therapeutic profiles.

Analytical Methodologies for Purity, Stereochemical Integrity, and Reaction Monitoring in Pyrrolidinedione Research

Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis (HPLC, UPLC, GC)

Chromatographic techniques are indispensable tools for the separation, purification, and quantitative analysis of 3,4-Dimethylpyrrolidine-2,5-dione and its derivatives. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are workhorse methods in this domain, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC methods are routinely developed to assess the purity of pyrrolidinedione compounds and to quantify them in various matrices. researchgate.net These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). waters.com For instance, a C18 bonded phase column is often employed for the separation of polar compounds like pyrrolidinediones. researchgate.net The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is critical for achieving optimal separation. researchgate.net The pH of the mobile phase can also be adjusted to improve peak shape and resolution. researchgate.net

UPLC, an advancement on HPLC, utilizes smaller particle sizes in the stationary phase (sub-2 µm), leading to significantly faster separations and higher resolution. waters.com This high-throughput capability is particularly valuable in process research and development, where rapid feedback on reaction progress is essential. waters.com Open-access UPLC-MS systems allow synthetic chemists to quickly confirm the identity of their products and any impurities without needing to be analytical instrumentation specialists. waters.com

A study on the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives confirmed the structure of the compounds using several spectroscopic methods, including HPLC. researchgate.net Similarly, the diastereoisomeric excess of synthesized pyrrolidine-2,4-diones was determined by HPLC analysis of the crude reaction mixture. wiley-vch.de

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. youtube.com In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing the stationary phase. youtube.com Separation is based on the compound's boiling point and its interaction with the stationary phase. youtube.com

For pyrrolidinediones, GC can be used for purity assessment and to identify and quantify volatile impurities. researchgate.netresearchgate.net In some cases, derivatization may be necessary to increase the volatility of the analytes. researchgate.netnih.gov For example, a method for the determination of pyrrolizidine (B1209537) alkaloids in feed materials involved reduction and subsequent derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) before GC-MS analysis. nih.gov This method demonstrated good linearity and recovery, with a limit of quantification of 10 µg kg-1. nih.gov

Table 1: Comparison of Chromatographic Techniques for Pyrrolidinedione Analysis
TechniquePrincipleTypical Application for PyrrolidinedionesKey Parameters
HPLC/UPLCDifferential partitioning between a liquid mobile phase and a solid stationary phase.Purity profiling, quantitative analysis, determination of stereochemical integrity. researchgate.netresearchgate.netwiley-vch.deColumn (e.g., C18), mobile phase composition, pH, flow rate. researchgate.net
GCSeparation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. youtube.comAnalysis of volatile impurities, quantification of thermally stable derivatives. researchgate.netnih.govColumn type, temperature program, carrier gas flow rate. youtube.com

Hyphenated Spectrometric Techniques for Reaction Monitoring and Impurity Identification (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of LC with the sensitive and selective detection of MS. waters.com This technique is invaluable for monitoring the progress of chemical reactions and for the identification and characterization of impurities. contractpharma.com

Reaction Monitoring:

LC-MS has largely replaced thin-layer chromatography (TLC) for monitoring chemical reactions in real-time. waters.com It allows chemists to quickly determine if a reaction is proceeding as expected, identify the formation of by-products, and optimize reaction conditions. waters.comwaters.com The minimal sample preparation required for LC-MS analysis (often just dilution and filtration) enables rapid turnaround of results. waters.com For example, a walk-up UPLC-MS system can provide mass confirmation of the desired product and any side products, thereby increasing reaction throughput. waters.com

Impurity Identification:

The identification of impurities is a critical aspect of drug development, with regulatory bodies like the International Conference on Harmonisation (ICH) setting strict limits for their presence in drug substances. contractpharma.com LC-MS is a primary tool for this purpose. contractpharma.com The mass spectrometer provides the molecular weight of the impurity, which is often the first piece of structural information obtained. contractpharma.com Further fragmentation of the impurity ion in the mass spectrometer (MS/MS) can yield information about its structure, often pinpointing the region of the molecule that has been modified. contractpharma.comresearchgate.net In many cases, high-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, further aiding in its identification. contractpharma.com

A study on the metabolic markers in Hongqujiu utilized both GC-MS and LC-MS to identify a wide range of volatile and non-volatile compounds, including a derivative of dimethylpyrrolidine-2,5-dione. mdpi.com This highlights the utility of hyphenated techniques in complex sample analysis.

Table 2: Application of LC-MS in Pyrrolidinedione Research
ApplicationInformation ObtainedExample
Reaction MonitoringConfirmation of product formation, identification of side products, optimization of reaction conditions. waters.comwaters.comMonitoring the synthesis of 3-aminopyrrolidine-2,5-dione derivatives to ensure reaction completion and minimize by-product formation. researchgate.net
Impurity IdentificationMolecular weight and structural information of impurities. contractpharma.comCharacterization of a degradation product of a pyrrolidinedione-containing compound by comparing its MS/MS fragmentation pattern to that of the parent compound. contractpharma.com

Development of Advanced Titration and Spectrophotometric Assays for Quantitative Chemical Studies

While chromatographic and spectrometric techniques are dominant, traditional and modified quantitative methods like titration and spectrophotometry still hold value in specific applications within pyrrolidinedione research.

Titration Methods:

Titration is a classic and highly accurate method of quantitative chemical analysis used to determine the concentration of a substance in a solution. uniba.skallen.in In the context of pyrrolidinediones, which possess acidic or basic functional groups, acid-base titrations can be employed for quantification. uniba.sk For example, the imide proton in the pyrrolidine-2,5-dione ring is weakly acidic and can be titrated with a standard solution of a strong base, such as sodium hydroxide, using a suitable indicator like phenolphthalein. uniba.sk The endpoint of the titration, where the moles of the titrant are stoichiometrically equivalent to the moles of the analyte, allows for the calculation of the analyte's concentration. uniba.sk

Back-titration is a useful variation where a known excess of a standard reagent is added to the analyte, and the unreacted excess is then titrated with a second standard solution. uomus.edu.iqkmu.edu.tw This approach can be advantageous when the reaction between the analyte and the primary reagent is slow. uomus.edu.iq

Spectrophotometric Assays:

Spectrophotometry, which measures the absorption of light by a chemical substance at a specific wavelength, can be developed into quantitative assays. For pyrrolidinediones, this might involve derivatization to produce a colored compound that can be measured colorimetrically. Alternatively, if the pyrrolidinedione itself or a reaction product has a suitable chromophore, its concentration can be determined directly by measuring its absorbance and using a calibration curve.

For example, the inhibition of enzymes like carbonic anhydrase by 3,4-dihydroxypyrrolidine-2,5-dione derivatives was investigated using a spectrophotometric esterase assay with 4-nitrophenyl acetate (B1210297) as the substrate. nih.gov The rate of the enzymatic reaction, monitored by the increase in absorbance from the product, was used to determine the inhibitory potency of the compounds. nih.gov

Table 3: Quantitative Assays for Pyrrolidinedione Analysis
MethodPrincipleApplication for Pyrrolidinediones
TitrationDetermination of concentration by reacting with a standard solution of known concentration. uniba.skQuantification of this compound by acid-base titration. uniba.sk
SpectrophotometryMeasurement of light absorption to determine concentration.Enzyme inhibition assays involving pyrrolidinedione derivatives. nih.gov

Future Directions and Emerging Research Avenues for 3,4 Dimethylpyrrolidine 2,5 Dione Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of innovative and environmentally benign synthetic routes to 3,4-Dimethylpyrrolidine-2,5-dione and its analogs is a key area of future research. Current efforts are centered on enhancing efficiency, reducing waste, and utilizing renewable resources.

Novel Synthetic Approaches:

Recent studies have demonstrated the synthesis of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride (B1165640). This method has yielded compounds with notable anti-inflammatory and antibacterial properties. rsc.org Other innovative strategies for constructing the pyrrolidine-2,5-dione core include rearrangement reactions of coumarins and multicomponent reactions that offer high atom economy and procedural simplicity. mdpi.com

Sustainable and Green Chemistry Methodologies:

Future synthetic endeavors will increasingly incorporate principles of green chemistry. This includes the exploration of biocatalysis, where enzymes are utilized to perform specific chemical transformations under mild conditions, minimizing the use of hazardous reagents and solvents. proceedings.science The development of catalytic systems that are recyclable and highly efficient will also be crucial. Furthermore, the use of alternative energy sources such as microwave irradiation can accelerate reaction times and improve yields, contributing to more sustainable processes. nih.gov The overarching goal is to design synthetic pathways that are not only efficient but also have a minimal environmental footprint.

Advanced Computational Design and Prediction of Next-Generation Derivatives

The integration of computational chemistry is set to revolutionize the design and discovery of novel this compound derivatives with tailored properties. In silico techniques offer a rapid and cost-effective means to predict the biological activity and physicochemical characteristics of new molecules before their synthesis.

Molecular Docking and Dynamics Simulations:

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of this compound derivatives with specific biological targets, such as enzymes and receptors. researchgate.netnih.gov For instance, computational simulations have been employed to identify pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes and provide insights into the dynamic nature of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR modeling is a powerful tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the physicochemical properties and structural features of known active and inactive derivatives of this compound, QSAR models can be developed to predict the activity of newly designed analogs. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological effects.

ADMET Prediction:

A crucial aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models can assess the drug-likeness of virtual compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the design phase, thereby reducing the likelihood of late-stage failures. nih.govopastpublishers.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is opening up unprecedented opportunities for accelerating the discovery of new molecules with desired functionalities. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods.

Predictive Modeling of Bioactivity:

Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. mdpi.com These models can then be used to screen virtual libraries of this compound derivatives and identify those with a high probability of possessing a specific biological activity, such as anticancer or antimicrobial properties. nih.gov

De Novo Drug Design:

Generative AI models are capable of designing entirely new molecules with optimized properties. By learning from the structural features of known active compounds, these models can propose novel this compound derivatives that are predicted to have enhanced efficacy and improved safety profiles. This approach has the potential to significantly shorten the timeline for the discovery of new therapeutic agents.

Reaction Prediction and Synthesis Planning:

Interdisciplinary Research Frontiers and Novel Applications

The unique structural and chemical properties of this compound make it a promising candidate for a wide range of applications beyond its traditional use in medicinal chemistry. Future research will likely see the exploration of this compound in various interdisciplinary fields.

Materials Science:

The pyrrolidine-2,5-dione scaffold can be incorporated into polymers to create new materials with tailored properties. For example, copolymers based on pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione have been synthesized and their photophysical properties investigated, suggesting potential applications in organic electronics and sensor technology. researchgate.net The ability to functionalize the pyrrolidinedione ring allows for the fine-tuning of material characteristics such as thermal stability, conductivity, and optical properties.

Agrochemicals:

The biological activity of pyrrolidine-2,5-dione derivatives suggests their potential use in the development of new agrochemicals. bohrium.com Research in this area could focus on designing compounds with selective herbicidal, insecticidal, or fungicidal properties. The development of biodegradable and environmentally friendly agrochemicals is a key priority, and the versatile chemistry of the this compound scaffold offers opportunities to create compounds with improved environmental profiles. semanticscholar.org

Q & A

Q. What are the most efficient synthetic routes for 3,4-Dimethylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?

A robust method involves the condensation of 3-substituted coumarins with nitromethane under basic conditions. For example, refluxing in ethanol with sodium ethoxide yields 1-hydroxy-pyrrolidine-2,5-dione intermediates, which can be dehydrated to the target compound . Optimization includes controlling temperature (70–80°C) and stoichiometric ratios to minimize side products. Monitoring via TLC or HPLC is critical for intermediate purity.

Q. How can researchers confirm the structural integrity of this compound derivatives?

Use a combination of 1H-NMR and 13C-NMR to identify key signals:

  • Methyl groups: δ 1.44 ppm (6H, d, J = 6.9 Hz) for geminal dimethyl substituents.
  • Pyrrolidine ring protons: δ 2.58 ppm (2H, m) and δ 3.84 ppm (3H, s) for methoxy derivatives . FT-IR can validate carbonyl stretches (~1700–1750 cm⁻¹) and N–H bonds (~3300 cm⁻¹) in functionalized analogs .

Q. What safety precautions are essential when handling this compound?

  • Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats).
  • In case of exposure, rinse with water for 15+ minutes and consult medical guidance.
  • Store in airtight containers away from oxidizers, as the compound may decompose under prolonged light exposure .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones?

Catalytic hydrogenation (e.g., PtO₂ in ethyl acetate under 50 psi H₂) yields cis/trans isomer mixtures (e.g., 95:5 ratio). Recrystallization from MeOH/H₂O or sublimation improves isomer purity (98:2 cis/trans) . For asymmetric synthesis, chiral auxiliaries or enantioselective catalysts (e.g., Pd(PPh₃)₄) are recommended .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder or Michael addition reactions?

The electron-deficient maleimide core facilitates nucleophilic attacks. For example:

  • Diels-Alder reactions : The dione acts as a dienophile, reacting with conjugated dienes (e.g., anthracene) under thermal or Lewis acid-catalyzed conditions.
  • Michael additions : Amines or thiols attack the α,β-unsaturated carbonyl system, forming stable adducts. Computational studies suggest a ΔG‡ of ~0.65 kcal/mol for reversible steps, requiring precise kinetic control .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen bonding (N–H⋯O), while nonpolar solvents favor the keto form. Elevated temperatures (>80°C) shift equilibrium toward the enol tautomer, as shown by variable-temperature NMR .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from:

  • Catalyst loading : TiO₂ photocatalysts (0.15 mmol) improve yields (58–64%) in UV-irradiated reactions vs. thermal methods .
  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization can alter isolated yields by 10–15% . Standardize protocols using controlled O₂ exclusion and inert atmospheres to minimize oxidation side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.